

Transketolase Activation: A Predictive Biomarker for Benfotiamine Response Under Scrutiny

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Compound of Interest

Compound Name: **Benfotiamine**

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For researchers, scientists, and drug development professionals, identifying predictive biomarkers is paramount for optimizing therapeutic strategies. **Benfotiamine**, a synthetic precursor of thiamine (Vitamin B1), has shown promise in conditions associated with thiamine deficiency and metabolic dysregulation, such as diabetic polyneuropathy and Alzheimer's disease.^{[1][2][3]} Central to its mechanism is the activation of the enzyme transketolase. This guide provides a comprehensive comparison of transketolase activation as a predictive biomarker for **benfotiamine** response against other potential markers, supported by experimental data and detailed protocols.

The Central Role of Transketolase in Benfotiamine's Mechanism of Action

Benfotiamine's therapeutic effects are largely attributed to its ability to enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).^{[4][5]} By activating transketolase, **benfotiamine** helps to redirect excess glucose metabolites away from harmful pathways that lead to the formation of advanced glycation end products (AGEs), diacylglycerol (DAG), and the hexosamine pathway, all of which are implicated in hyperglycemic damage.^[4] This mechanism is believed to underpin its protective effects against diabetic complications.^[6] In neurodegenerative conditions like Alzheimer's disease, impaired glucose metabolism and reduced activity of thiamine-dependent enzymes are observed, suggesting a rationale for **benfotiamine**'s use.^{[1][7]}

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